3-(Quinolin-6-yl)propanal
Overview
Description
3-(Quinolin-6-yl)propanal is a chemical compound belonging to the family of quinoline derivatives. It has the molecular formula C12H11NO and a molecular weight of 185.22 g/mol . This compound is characterized by a quinoline ring attached to a propanal group, making it a versatile intermediate in organic synthesis and pharmaceutical research .
Scientific Research Applications
3-(Quinolin-6-yl)propanal has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Quinoline derivatives, which include 3-(quinolin-6-yl)propanal, are known to have a wide range of biological activities . They are utilized in various areas of medicine and are present in numerous biological compounds .
Mode of Action
Quinolines are known to inhibit dna synthesis by promoting the cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Quinoline derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the wide range of biological activities exhibited by quinoline derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Quinolin-6-yl)propanal typically involves the Friedländer synthesis, which is a well-known method for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . Another approach includes the use of microwave-assisted synthesis, which offers a greener and more efficient route .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of recyclable catalysts and solvent-free conditions are also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-(Quinolin-6-yl)propanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-(Quinolin-6-yl)propanoic acid.
Reduction: Reduction reactions can convert it into 3-(Quinolin-6-yl)propanol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles like amines and thiols are used under mild to moderate conditions.
Major Products:
Oxidation: 3-(Quinolin-6-yl)propanoic acid.
Reduction: 3-(Quinolin-6-yl)propanol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Comparison with Similar Compounds
Quinoline: A parent compound with a simpler structure but similar biological activities.
3-(Quinolin-6-yl)propanoic acid: An oxidized form with different chemical properties.
3-(Quinolin-6-yl)propanol: A reduced form with distinct reactivity.
Uniqueness: 3-(Quinolin-6-yl)propanal is unique due to its aldehyde functional group, which allows for a diverse range of chemical modifications and applications. Its ability to undergo various reactions makes it a valuable intermediate in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
3-quinolin-6-ylpropanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-8-2-3-10-5-6-12-11(9-10)4-1-7-13-12/h1,4-9H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNNNVCWYUWVCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)CCC=O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629006 | |
Record name | 3-(Quinolin-6-yl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476660-18-1 | |
Record name | 3-(Quinolin-6-yl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30629006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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